molecular formula C25H23N3O2S2 B2991744 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261008-37-0

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2991744
CAS No.: 1261008-37-0
M. Wt: 461.6
InChI Key: GYNVYCZTTDOILS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl acetamide moiety at position 2. The acetamide side chain is further modified with a 2,3-dihydro-1H-inden-1-yl group. Its molecular formula is C23H21N3O2S3, with a molecular weight of 467.6 g/mol . The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-11-16(2)13-18(12-15)28-24(30)23-21(9-10-31-23)27-25(28)32-14-22(29)26-20-8-7-17-5-3-4-6-19(17)20/h3-6,9-13,20H,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVYCZTTDOILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indene moiety and a thieno[3,2-d]pyrimidine derivative. The chemical formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, with a molecular weight of approximately 366.47 g/mol. The structural complexity contributes to its diverse biological activities.

Inhibition of Apoptosis Proteins

Research indicates that compounds similar to this compound may act as inhibitors of apoptosis proteins (IAPs). IAPs are critical regulators of apoptosis and cell survival pathways. Specifically, the compound may inhibit the BIR domains of IAPs like XIAP, preventing them from binding to caspases and thus promoting apoptosis in cancer cells .

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It operates by inducing apoptosis in tumor cells via the modulation of various signaling pathways. In particular, it has been noted for its ability to activate caspases that lead to programmed cell death .

Biological Activity Data

Activity Observed Effect Reference
Apoptosis InductionIncreased caspase activity
Anticancer EfficacyInhibition of tumor growth in vitro
IAP InhibitionDisruption of cell survival signaling

Case Studies

  • Study on Anticancer Properties
    A study published in 2019 identified various compounds through screening drug libraries on multicellular spheroids. This compound was highlighted for its ability to significantly reduce cell viability in multiple cancer cell lines .
  • Mechanistic Insights
    Further investigation into the mechanism revealed that the compound activates intrinsic apoptotic pathways by modulating mitochondrial permeability and enhancing the release of pro-apoptotic factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]pyrimidin-4-one Core

  • 2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide () Molecular Formula: C21H16F2N3O3S2 Substituents:
  • Pyrimidine ring : 3,5-Difluorophenyl (electron-withdrawing groups).
  • Acetamide : 2,5-Dimethoxyphenyl (electron-donating methoxy groups).
    • Key Differences : Replacement of dimethylphenyl with difluorophenyl may improve metabolic stability due to reduced oxidative metabolism. The dimethoxyphenyl group could enhance solubility compared to the indenyl group in the target compound .

Pyrimidin-thioacetamide Derivatives

  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
    • Molecular Formula : C13H11Cl2N3O2S
    • Substituents :
  • Pyrimidine ring : 4-Methyl-6-oxo (simpler bicyclic structure).
  • Acetamide: 2,3-Dichlorophenyl (electron-withdrawing chlorides). Physical Properties: Melting point = 230°C, yield = 80% . Dichlorophenyl may confer higher electrophilicity compared to dimethylphenyl.

Compounds with Sulfanyl Acetamide Linkers and Varied Heterocycles

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Core Structure: 1,3,4-Oxadiazole instead of thienopyrimidinone. Substituents: Indole and aryl groups. Key Differences: The oxadiazole ring introduces distinct electronic properties (e.g., higher polarity) and may alter bioactivity profiles compared to thienopyrimidinones .

Comparative Analysis Table

Compound Name Molecular Formula Core Structure Substituents (Pyrimidine/Acetamide) Key Physical Properties
Target Compound (N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide) C23H21N3O2S3 Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl / Indenyl Molecular weight: 467.6
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide C21H16F2N3O3S2 Thieno[3,2-d]pyrimidin-4-one 3,5-Difluorophenyl / 2,5-Dimethoxyphenyl Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C13H11Cl2N3O2S Pyrimidin-6-one 4-Methyl / 2,3-Dichlorophenyl Mp: 230°C, Yield: 80%

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., F, Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets .
    • Electron-Donating Groups (e.g., CH3, OCH3) : Increase lipophilicity and may improve membrane permeability .
  • Data Limitations : Bioactivity and solubility data are scarce in the provided evidence, necessitating further experimental validation.

Q & A

What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?

Methodological Answer:
To confirm structural integrity, use a combination of:

  • 1H NMR spectroscopy : Analyze characteristic peaks for the indenyl moiety (δ ~7.28–7.82 ppm for aromatic protons), thienopyrimidinone core (δ ~6.01–12.50 ppm for NH and CH groups), and sulfanylacetamide linkage (δ ~4.12 ppm for SCH2) .
  • Elemental analysis (EA) : Validate purity by comparing experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 344.21) .
  • X-ray crystallography : For advanced characterization, resolve crystal structures to verify bond angles and stereochemistry, as demonstrated for analogous thienopyrimidinone derivatives .

How can synthetic yields be optimized while minimizing side reactions?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify critical factors. For example, flow-chemistry approaches (as in Omura-Sharma-Swern oxidations) enhance reproducibility and scalability .
  • Bayesian optimization : Use heuristic algorithms to prioritize reaction conditions with high predicted yields, reducing experimental iterations .
  • Controlled copolymerization : Adopt methods from analogous syntheses (e.g., P(CMDA-DMDAAC)s) to stabilize intermediates and suppress side products .

How should contradictions between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:
Address discrepancies through:

  • Solvent effect modeling : Adjust computational parameters (e.g., solvent dielectric constant in DFT calculations) to better match observed NMR shifts .
  • Dynamic NMR studies : Investigate tautomeric equilibria or conformational flexibility in the thienopyrimidinone core, which may explain unexpected splitting patterns .
  • Cross-validation : Compare data with structurally similar compounds (e.g., N-(4-chlorophenyl) derivatives) to identify systematic errors in predictions .

What crystallization conditions are optimal for X-ray diffraction studies?

Methodological Answer:

  • Solvent selection : Use high-polarity solvents (e.g., DMSO-d6) to enhance solubility, followed by slow evaporation to promote crystal growth .
  • Temperature gradients : Gradual cooling (e.g., 230°C to 25°C) aids in forming well-ordered crystals, as seen in indenyl-containing analogs .
  • Additive screening : Introduce co-crystallization agents (e.g., ammonium salts) to stabilize lattice packing, a technique validated in pyrimidine derivatives .

How can derivatives be designed to explore SAR without disrupting core pharmacophores?

Methodological Answer:

  • Bioisosteric replacement : Modify the 3,5-dimethylphenyl group with halogenated or heteroaromatic substituents while retaining the thienopyrimidinone scaffold, as in related studies .
  • Side-chain diversification : Introduce alkyl or aryl groups at the sulfanylacetamide moiety to probe steric and electronic effects on target binding .
  • Pharmacophore mapping : Use docking studies to identify critical hydrogen-bonding interactions (e.g., NHCO and S-CH2 groups) for retention in derivatives .

What quality control protocols ensure batch-to-batch consistency?

Methodological Answer:

  • HPLC purity checks : Monitor impurities using reversed-phase columns (C18) with UV detection at λ = 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability to confirm consistent decomposition profiles across batches .
  • Elemental analysis : Require ≤0.3% deviation in C/N/S content from theoretical values .

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